molecular formula C10H10N2O3 B1399877 Ethyl 7-hydroxy-1H-indazole-5-carboxylate CAS No. 1197944-13-0

Ethyl 7-hydroxy-1H-indazole-5-carboxylate

Cat. No.: B1399877
CAS No.: 1197944-13-0
M. Wt: 206.2 g/mol
InChI Key: HUZCBEDXVPHTFW-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-hydroxy-1H-indazole-5-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as ethyl 5-nitroindazole-3-carboxylate and reducing agents.

  • Reduction Reaction: The nitro group in ethyl 5-nitroindazole-3-carboxylate is reduced to an amino group using reducing agents like tin (II) chloride or iron powder in acidic conditions.

  • Hydroxylation: The amino group is then hydroxylated to introduce the hydroxyl group at the 7-position, often using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

  • Carboxylation: Finally, the carboxyl group is introduced at the 5-position through a carboxylation reaction, typically using reagents like carbon dioxide under pressure in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxy-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

  • Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom, often using alkyl halides in the presence of a base.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide, pyridinium chlorochromate, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, tin (II) chloride, and iron powder.

  • Substitution: Alkyl halides, bases like sodium hydroxide, and solvents like dimethylformamide.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Alcohols.

  • Substitution Products: Alkylated indazoles.

Scientific Research Applications

Ethyl 7-hydroxy-1H-indazole-5-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 5-nitroindazole-3-carboxylate

  • Ethyl 5-aminoindazole-3-carboxylate

  • Ethyl 5-methoxyindazole-3-carboxylate

Properties

IUPAC Name

ethyl 7-hydroxy-1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-7-5-11-12-9(7)8(13)4-6/h3-5,13H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZCBEDXVPHTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 7-hydroxy-1H-indazole-5-carboxylic acid (1.08 g, 6.06 mmol) in EtOH (50 mL) containing conc. H2SO4 (0.34 mL) was heated at reflux overnight. The mixture was diluted with EtOAc and washed with saturated aqueous NaHCO3. The aqueous phase was back extracted with EtOAc (3×). The combined organic extracts were washed with saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated to afford ethyl 7-hydroxy-1H-indazole-5-carboxylate (918 mg, 73%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
0.34 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-hydroxy-1H-indazole-5-carboxylate
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Ethyl 7-hydroxy-1H-indazole-5-carboxylate

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